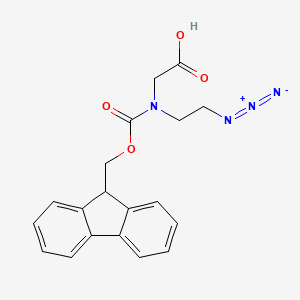

Fmoc-n-(2-azidoethyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

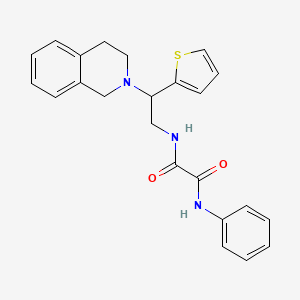

Fmoc-N-(2-azidoethyl)glycine is a compound used in peptide and solid phase synthesis . It is also known by the synonym Fmoc-Aeg (N3)-OH . The compound appears as a white crystalline powder .

Synthesis Analysis

The synthesis of this compound involves starting from the known N-(2-aminoethyl)glycine . The resulting esters are stored as stable hydrochloride salts and were used in the synthesis of peptide nucleic acid monomers .

Molecular Structure Analysis

The molecular formula of this compound is C19H18N4O4 . The molecular weight of the compound is 366.40 .

Chemical Reactions Analysis

This compound is used in Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point range of 107 - 113 °C . The compound should be stored at temperatures between 0 - 8 °C .

Wissenschaftliche Forschungsanwendungen

Peptide Nucleic Acid Synthesis

Fmoc-n-(2-azidoethyl)glycine is used in the synthesis of peptide nucleic acid (PNA) monomers. A study by Wojciechowski and Hudson (2008) illustrates its use in producing PNA oligomers through solid-phase peptide synthesis. The research highlights the practical synthesis of the Fmoc-aminoethylglycine esters as precursors for the synthesis of PNA monomers with bis-N-Boc-protected nucleobase moieties. The study demonstrates the versatility of this compound in the field of nucleic acid research and its potential in gene diagnostics and nanotechnology (Wojciechowski & Hudson, 2008).

Corrosion Inhibition

In a different application, a glycine derivative, FMOC, was synthesized and investigated as a corrosion inhibitor for carbon steel in a sodium chloride solution. The research by Li Chen (2018) involved a series of analyses, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study provides insights into the protective properties of FMOC, showing its potential as a corrosion inhibitor in industrial applications (Li Chen, 2018).

Biocompatibility in Ophthalmology

In the field of ophthalmology, a peptide containing a hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tail was synthesized and evaluated for its biocompatibility when injected into the subconjunctival space and anterior chamber of rabbits. The study by Liang et al. (2010) suggests that the peptide hydrogel exhibits good biocompatibility, indicating potential applications in ophthalmology as an implantable drug delivery system for treating ocular diseases (Liang et al., 2010).

Biomaterials for Biomedical Applications

A study by Nita et al. (2022) investigated the properties of hydrogels based on agarose/phytagel and peptides, highlighting the potential of short aromatic peptide derivatives, such as Fmoc-modified peptides, in forming extracellular matrix-like hydrogels. These hydrogels showed good cell viability and in vivo biocompatibility, demonstrating their promise as substrates for cell cultures and potential biomaterials for biomedical applications (Nita et al., 2022).

Wirkmechanismus

Target of Action

Fmoc-Aeg(N3)-OH, also known as Fmoc-n-(2-azidoethyl)glycine, is a modified amino acid that primarily targets the formation of peptide bonds in organic synthesis . The compound’s primary role is to serve as a base-labile protecting group, which is a crucial component in the process of peptide synthesis .

Mode of Action

The mode of action of this compound involves the protection of amine groups during the formation of peptide bonds . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a Fmoc carbamate . This process allows for the controlled assembly of peptide chains, as the Fmoc group can be selectively removed when desired .

Biochemical Pathways

this compound affects the biochemical pathway of peptide synthesis. The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of functional molecules . This process results in the formation of complex structures, such as dipeptides and tripeptides, which are crucial components in various biological processes .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, its function is localized to the site of peptide synthesis, where it is eventually removed to allow for the formation of peptide bonds .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a high degree of control over the assembly process . By protecting amine groups during synthesis, the compound allows for the selective formation of peptide bonds, leading to the creation of complex peptide structures .

Action Environment

The action of this compound is influenced by the conditions of the organic synthesis environment. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Furthermore, the stability of this compound can be affected by environmental factors, such as exposure to base, which can lead to the removal of the Fmoc group .

Eigenschaften

IUPAC Name |

2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMPWBUAQAXGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441020.png)

![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)

![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)

![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)